![molecular formula C22H23ClN4O B2930518 (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide CAS No. 885180-96-1](/img/structure/B2930518.png)
(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide
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Overview
Description
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the other functional groups present in the molecule. The cyano group can react with a variety of nucleophiles, and the phenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- Enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been synthesized through a simple and efficient method, demonstrating good yield. These compounds have potential applications in medicinal chemistry due to their structural features (Bhat et al., 2018).
Antitumor Activity
- A series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and investigated for their potential anticancer activities against breast cancer cells, highlighting the importance of structural modifications for enhancing therapeutic efficacy (Yurttaş et al., 2014).
Catalytic Applications
- l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing their utility in organic synthesis with high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Structure-Affinity Relationships
- Structural modifications of the compound PB12, a potent and selective dopamine D(4) receptor ligand, led to the identification of derivatives with moderate D(3) receptor affinity. These modifications included changes in the aromatic ring linked to the N-1 piperazine ring and alkyl chain elongation, providing insights into the structure-affinity relationship for receptor ligands (Leopoldo et al., 2002).
Polyamides Containing Nucleobases
- Synthesis of polyamides containing theophylline and thymine has been achieved through reactions of nucleobases with dimethyl methylenesuccinate, followed by polycondensation with diamines, illustrating the versatility of piperazine derivatives in polymer chemistry (Hattori & Kinoshita, 1979).
Future Directions
Future research on this compound could involve exploring its potential uses, particularly in the field of pharmaceuticals, given the known biological activity of many piperazine derivatives. Studies could also be conducted to determine its physical and chemical properties, and to develop efficient methods for its synthesis .
properties
IUPAC Name |
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c23-20-7-4-8-21(15-20)27-13-11-26(12-14-27)17-19(16-24)22(28)25-10-9-18-5-2-1-3-6-18/h1-8,15,17H,9-14H2,(H,25,28)/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEKQMBGMQNBDD-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide |
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